

3-Chloro-4-nitrotoluene physical and chemical properties

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Compound of Interest

Compound Name: 3-Chloro-4-nitrotoluene

Cat. No.: B1583895

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An In-depth Technical Guide to 3-Chloro-4nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Chloro-4-nitrotoluene** (CAS No: 38939-8-7), a key intermediate in various organic syntheses. This document collates critical data, details experimental protocols, and presents visual workflows to support research and development activities.

Core Physical and Chemical Properties

3-Chloro-4-nitrotoluene, also known as 2-chloro-4-methyl-1-nitrobenzene, is a light yellow, solid organic compound.[1] Its molecular structure, featuring a chlorinated and nitro-substituted aromatic ring, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Identifier and Structural Information



Property	Value	Source
IUPAC Name	2-chloro-4-methyl-1- nitrobenzene	[2]
CAS Number	38939-88-7	[1][3][4][5]
Molecular Formula	C7H6CINO2	[1][3][5][6]
Molecular Weight	171.58 g/mol	[1][2][3][6]
InChI Key	KGSQRFPDZCBVBS- UHFFFAOYSA-N	[3][4][5]
Canonical SMILES	CC1=CC(=C(C=C1)INVALID- LINK[O-])CI	[2]

Physicochemical Data

Property	Value	Conditions	Source
Appearance	Solid	Ambient	[7]
Melting Point	24-28 °C	[1][7][8]	
Boiling Point	219 °C	(lit.)	[7][8]
273.4 ± 20.0 °C	at 760 mmHg	[1]	
Density	1.3 ± 0.1 g/cm ³	[1]	_
Refractive Index	1.564	n20/D (lit.)	[7][8]
1.570	[1]		
Flash Point	119.1 ± 21.8 °C	[1]	_
Vapor Pressure	0.0 ± 0.5 mmHg	at 25 °C	[1]
LogP	2.84	[4]	

Chemical Reactivity and Stability







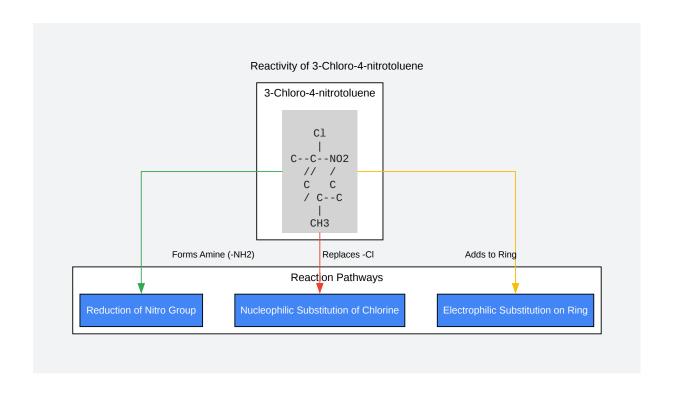
Stability: The compound is stable under normal conditions but is hygroscopic and should be stored in a dry, cool, and well-ventilated place, away from moisture.[9]

Reactivity: **3-Chloro-4-nitrotoluene**'s reactivity is primarily dictated by its nitro and chloro substituents on the toluene ring.

- Nucleophilic Substitution: The presence of the electron-withdrawing nitro group activates the chlorine atom for nucleophilic substitution reactions.[1]
- Reduction: The nitro group can be readily reduced to an amine (NH₂) group, a common transformation in the synthesis of more complex molecules.[1] This reaction is fundamental for creating derivatives used in drug development. However, care must be taken as the chlorine atom, being ortho to the nitro group, can also be reactive and potentially reduced off during the process.[10]
- Electrophilic Substitution: The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups.

The diagram below illustrates the key reactivity sites of the molecule.





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Caption: Key reaction pathways for **3-Chloro-4-nitrotoluene**.

Experimental Protocols

Detailed methodologies for the synthesis of **3-Chloro-4-nitrotoluene** are crucial for researchers. Below are two cited experimental protocols.

Protocol 1: Halogenation via Decarboxylation

This method synthesizes the target compound from 5-methyl-2-nitrobenzoic acid.[8][11]

Materials and Reagents:

5-methyl-2-nitrobenzoic acid (substrate)



- Silver sulfate (Ag₂SO₄)
- Copper (II) acetate (Cu(OAc)₂)
- 2,9-dimethyl-1,10-o-phenanthroline (ligand)
- Sodium chloride (NaCl)
- Dimethyl sulfoxide (DMSO) (solvent)
- · Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- To a Schlenk reaction tube equipped with a magnetic stirrer, sequentially add:
 - Silver sulfate (6.2 mg)
 - Copper acetate (36.3 mg)
 - 2,9-dimethyl-1,10-o-phenanthroline (12.5 mg)
 - 5-methyl-2-nitrobenzoic acid (36.2 mg)
 - Sodium chloride (17.5 mg)
- Add 4 mL of dimethyl sulfoxide (DMSO).[8][11]
- Heat the reaction mixture in an oil bath to 160 °C and stir for 24 hours under an oxygen (O₂)
 atmosphere.[8][11]
- After completion, quench the reaction by adding distilled water.[8][11]
- Perform three extractions with ethyl acetate (10 mL each).[8][11]
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[8][11]



Reported Yield: 43% (14.8 mg).[8][11]

Protocol 2: Nitration of 3-Chlorotoluene

This protocol describes the synthesis via electrophilic aromatic substitution.[11]

Materials	and	Reagents:
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- 3-chlorotoluene
- Concentrated sulfuric acid
- Concentrated nitric acid
- Ice acetic acid
- Ether
- Brine
- Anhydrous sodium sulfate

Procedure:

- Prepare a solution of 3-chlorotoluene (3 mL, 25.4 mmol) and concentrated sulfuric acid (6 mL) in glacial acetic acid (20 mL).[11]
- Slowly add this solution to concentrated nitric acid (16 mL) at 0 °C.[11]
- Stir the resulting mixture for 24 hours, allowing it to gradually reach room temperature.[11]
- Pour the reaction mixture into ice-water and partition between water and ether.[11]
- Separate the aqueous phase. Combine the organic extracts after washing with water and brine.[11]
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate under vacuum.
 [11]





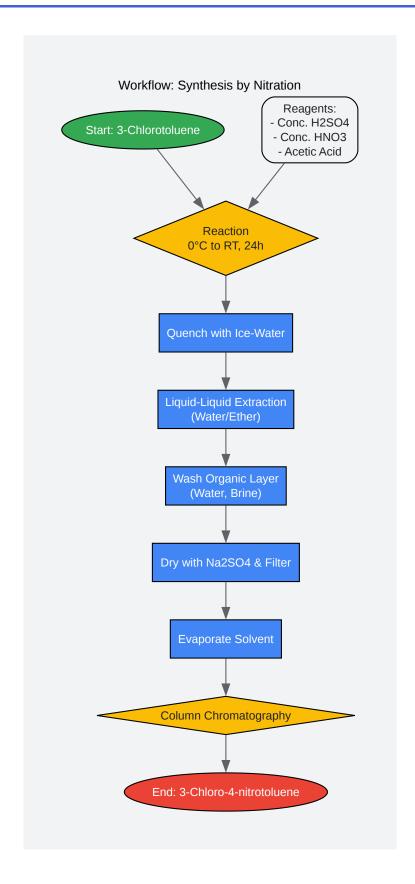


• The resulting yellow oily residue is purified by column chromatography to isolate **3-Chloro-4- nitrotoluene**.[11]

Reported Yield: 14% (1.22 g).[11]

The following diagram illustrates the workflow for the nitration of 3-chlorotoluene.





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Caption: Experimental workflow for the synthesis of **3-Chloro-4-nitrotoluene**.



Spectral Information

Spectral data is essential for the identification and characterization of **3-Chloro-4-nitrotoluene**.

- 1 H NMR (400MHz, CDCl₃): δ 7.81 (d, J=8.3Hz, 1H), 7.35 (s, 1H), 7.19 (d, J=8.2Hz, 1H), 2.42 (s, 3H).[11]
- ¹³C NMR (100MHz, CDCl₃): δ 144.7, 132.2, 128.1, 127.1, 125.7, 21.1.[11]
- Infrared (IR) Spectrum: The NIST Chemistry WebBook provides gas-phase IR spectral data for this compound.[3] PubChem also lists FTIR spectra obtained via film and vapor phase techniques.[2]

Safety and Handling

Hazard Identification:

- Harmful if swallowed, in contact with skin, or if inhaled.[2][9]
- Causes skin and serious eye irritation.[9]
- May cause respiratory irritation.[9]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95, US).[7][9]
- Handle in a well-ventilated area.[9]
- Store in a dry, cool, well-ventilated place in a tightly closed container.
- Incompatible with strong oxidizing agents.[9]

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